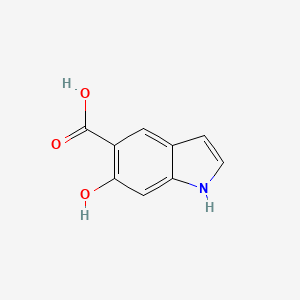

6-hydroxy-1H-indole-5-carboxylic acid

Description

Significance of Indole (B1671886) Scaffolds in Chemical and Biological Sciences

The indole nucleus is a privileged heterocyclic structure that serves as a cornerstone in medicinal chemistry and drug discovery. nih.govijpsr.com Its versatile framework is a common feature in numerous natural products, alkaloids, and synthetic molecules, exhibiting a vast array of pharmacological activities. nih.govijrpc.com The structural adaptability of the indole scaffold allows for modifications that can significantly influence the biological activity of the resulting compounds, making it a valuable template for the design of new therapeutic agents. mdpi.com

Indole derivatives have been successfully developed into drugs for a wide range of conditions, including cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative diseases. mdpi.comnih.gov The ability of these compounds to interact with diverse biological targets, such as protein kinases and tubulin, underscores their therapeutic potential. mdpi.com This broad applicability has cemented the indole scaffold as a subject of intense and ongoing research in the quest for novel and more effective medicines. ijpsr.com

Contextual Overview of Indole Carboxylic Acid Isomers in Research

Within the large family of indole derivatives, indole carboxylic acids represent a significant subgroup. The specific placement of the carboxylic acid group on the indole ring gives rise to various isomers, each with unique chemical properties and biological relevance. For example, the crystal structures of isomers like indole-2-carboxylic acid and indole-3-carboxylic acid reveal different intermolecular hydrogen bonding patterns, which influence their solid-state properties. mdpi.comresearchgate.net

The synthesis and characterization of specific isomers are crucial for their application in pharmaceutical development. Research has focused on developing methods for the separation and quantification of isomers, such as those for octahydro-1H-indole-2-carboxylic acid, a key precursor in the synthesis of antihypertensive drugs. longdom.org Furthermore, studies on isomers of N-substituted indole-3-carbaldehyde oximes have demonstrated that different isomeric forms (syn and anti) can exhibit varying levels of inhibitory activity against enzymes like urease. mdpi.com This highlights the critical role that isomerism plays in the biological function of indole carboxylic acids and their derivatives.

Specific Research Focus: 6-Hydroxy-1H-Indole-5-Carboxylic Acid and its Derivatives

The specific focus of this article, this compound, is a member of the hydroxyindole carboxylic acid family. While 4- and 5-hydroxyindoles are more commonly available, the synthesis of 6-hydroxyindoles has historically presented a greater challenge. acs.org

A significant driver for research into this specific molecule is its identification as a key structural component of a major metabolite of vilazodone, an antidepressant medication. nih.govresearchgate.net Specifically, the 5-cyano-6-hydroxy-1H-indole derivative is formed in the liver microsomes of rats, dogs, monkeys, and humans. nih.govresearchgate.netdocumentsdelivered.com This metabolic pathway has necessitated the development of synthetic routes to access 6-hydroxy-indole-5-carboxylic acids for further study. One reported approach involves an adaptation of the Japp-Klingemann type Fischer-indole synthesis. nih.govresearchgate.net More general, catalyst-free methods for the synthesis of 6-hydroxy indoles have also been developed, reacting carboxymethyl cyclohexadienones with amines. acs.org These synthetic advancements are crucial for exploring the potential applications of this and related compounds.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1246668-93-8 |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

Data sourced from publicly available chemical databases. achemblock.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7NO3 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

6-hydroxy-1H-indole-5-carboxylic acid |

InChI |

InChI=1S/C9H7NO3/c11-8-4-7-5(1-2-10-7)3-6(8)9(12)13/h1-4,10-11H,(H,12,13) |

InChI Key |

PYFBJHPTVJIVGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)C(=O)O)O |

Origin of Product |

United States |

Advanced Chemical Reactivity and Transformations of 6 Hydroxy 1h Indole 5 Carboxylic Acid

Electrophilic Substitution Patterns on the Indole (B1671886) Core

The indole nucleus is an electron-rich aromatic system, generally prone to electrophilic attack. The most reactive position is typically C3, followed by C2 and the positions on the benzene (B151609) ring. However, the substituents on the 6-hydroxy-1H-indole-5-carboxylic acid core significantly modify this reactivity profile.

Influence of Substituents : The powerful electron-donating hydroxyl group at C6 is an activating group and directs electrophiles to the ortho and para positions (C5 and C7). Conversely, the carboxylic acid at C5 is a deactivating group, directing incoming electrophiles to the meta position (C7 and C3 of the benzene ring, which is not a standard nomenclature).

Halogenation : Bromination of a similarly substituted indole, 5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylic acid ethyl ester, has been shown to occur at the C6 position, ortho to the hydroxyl group. For this compound, halogenation would be predicted to occur preferentially at the C7 or C4 positions.

Table 1: Predicted Regioselectivity of Electrophilic Substitution

| Reaction Type | Electrophile | Predicted Primary Substitution Site(s) | Rationale |

|---|---|---|---|

| Halogenation | Br⁺ | C7, C4 | Strong activation from C6-OH group directs ortho (C7) and para (C4 is blocked by the pyrrole (B145914) ring fusion, but electronic influence is felt). |

| Nitration | NO₂⁺ | C7, C4 | Similar to halogenation, driven by the activating -OH group. |

Reactions Involving the Hydroxyl Group (e.g., Triflate Formation)

The phenolic hydroxyl group at the C6 position is a key site for functionalization, enabling the introduction of various other groups or serving as a handle for cross-coupling reactions.

Triflate Formation : The hydroxyl group can be readily converted into a trifluoromethanesulfonate (B1224126) (triflate) group. This is a crucial transformation as it turns the hydroxyl moiety into an excellent leaving group. The reaction is typically performed using triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like pyridine (B92270). This triflate derivative is a versatile intermediate for palladium-catalyzed coupling reactions.

Etherification : Formation of ethers can be achieved under Williamson ether synthesis conditions, though care must be taken to use a suitable base (e.g., K₂CO₃, NaH) that selectively deprotonates the phenolic hydroxyl over the carboxylic acid and indole N-H.

Esterification : The hydroxyl group can be acylated to form esters. For instance, reaction with pivaloyl chloride can yield the corresponding pivalate (B1233124) ester. This reaction can also serve as a protecting group strategy for the hydroxyl function. When a molecule contains both a hydroxyl and a carboxylic acid, selective tosylation of the hydroxyl group can be achieved by forming a dianion with an organolithium reagent, which makes the carboxylate unreactive towards the tosyl chloride.

Carboxylic Acid Group Derivatization and Activation

The carboxylic acid at C5 offers another avenue for extensive chemical modification, allowing for the construction of amides, esters, and other derivatives which are common motifs in biologically active molecules.

Esterification : The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which involves heating with an alcohol in the presence of a strong acid catalyst.

Amide Formation : Amide bonds are typically formed by first activating the carboxylic acid. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDPC) can directly facilitate amide bond formation by reacting with the carboxylic acid and an amine.

Conversion to Cyanide : In some synthetic routes, the carboxylic acid has been converted into a carboxamide, which is then dehydrated using reagents like methanesulfonic acid chloride to yield the corresponding nitrile (cyanide) group.

Reduction to Alcohol : The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction, however, may also reduce other functional groups if not performed chemoselectively.

Palladium-Catalyzed Coupling Reactions of Substituted Indoles

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound are excellent substrates for these transformations.

Suzuki Coupling : The triflate derivative, formed from the C6-hydroxyl group, can undergo Suzuki coupling with various aryl or vinyl boronic acids. This reaction, catalyzed by a palladium(0) complex, is a highly effective method for creating a new carbon-carbon bond at the C6 position, as demonstrated by the coupling with phenyl boronic acid to yield a 6-phenyl indole derivative.

Sonogashira Coupling : The same triflate intermediate can be used in Sonogashira coupling reactions with terminal alkynes. This palladium- and copper-catalyzed reaction allows for the introduction of an alkynyl substituent at the C6 position, leading to products like 6-ethynylphenyl indoles.

Heck Coupling : If a halide (e.g., Br, I) is introduced onto the indole core, typically at C4 or C7, it can serve as a handle for Heck coupling reactions with alkenes.

Reductive C-S Coupling : Palladium catalysis can also be used for direct reductive cross-coupling reactions between carboxylic acids and thiols to form thioesters, presenting a modern and atom-economical alternative to traditional methods.

**Table 2: Examples of Palladium-Catalyzed

Computational and Theoretical Studies on 6 Hydroxy 1h Indole 5 Carboxylic Acid and Analogues

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational preferences of 6-hydroxy-1H-indole-5-carboxylic acid and its analogues. DFT methods, such as B3LYP with a 6-31G(d) basis set, are employed to calculate electronic descriptors and to understand the molecule's reactivity. For instance, calculations can identify nucleophilic and electrophilic sites within the molecule.

Studies on related indole (B1671886) derivatives have utilized DFT to understand their structure-activity relationships. For example, in a study of indole derivatives with anti-proliferative activity, DFT calculations at the B3LYP/6-31G(d) level were used to compute electronic descriptors. neliti.com Similarly, research on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) employed DFT calculations (ωB97X-D with 6-31++G(d,p) and aug-cc-pVTZ basis sets) to analyze its structure and spectroscopic properties, showing good agreement with experimental data. mdpi.com These computational approaches provide a foundational understanding of the molecule's intrinsic properties.

Table 1: Examples of DFT Applications in Indole Derivative Studies

| Study Focus | DFT Method | Key Findings | Reference |

| Anti-proliferative indole derivatives | B3LYP/6-31G(d) | Calculation of electronic descriptors for QSAR models. | neliti.com |

| Polymorphism of 5-methoxy-1H-indole-2-carboxylic acid | ωB97X-D/6-31++G(d,p) & aug-cc-pVTZ | Good agreement between calculated and experimental structural and spectroscopic data. | mdpi.com |

| Reactivity of 6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid | Not specified | Fukui indices calculated to identify nucleophilic and electrophilic sites. |

Analysis of Intermolecular Interactions and Polymorphism

The study of intermolecular interactions is crucial for understanding the solid-state properties of this compound, including its crystal packing and potential for polymorphism. The presence of hydroxyl and carboxylic acid groups, along with the N-H group of the indole ring, allows for a variety of hydrogen bonding interactions.

Molecular Docking Simulations for Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding affinity and mode of interaction of small molecules with biological targets.

For analogues of this compound, molecular docking studies have been employed to understand their potential as enzyme inhibitors. For example, in the context of HIV-1 fusion inhibitors, docking simulations were used to study the binding of indole-based compounds to the hydrophobic pocket of glycoprotein (B1211001) 41. nih.govacs.org These studies help in understanding the structure-activity relationships and in designing more potent inhibitors. nih.govacs.org Similarly, docking studies on 5-bromoindole-2-carboxylic acid oxadiazole derivatives were conducted to evaluate their binding affinity to the EGFR tyrosine kinase domain. researchgate.net In another study, docking simulations of indole derivatives with human liver glycogen (B147801) phosphorylase (HLGP) revealed key hydrogen bonding interactions between the indole nitrogen, the carboxamide nitrogen, and the target protein. nih.gov

Table 2: Molecular Docking Applications for Indole Analogues

| Target | Indole Analogue | Key Finding | Reference |

| HIV-1 glycoprotein 41 | Indole-based compounds | Prediction of binding affinity and orientation in the hydrophobic pocket. | nih.govacs.org |

| EGFR tyrosine kinase | 5-bromoindole-2-carboxylic acid oxadiazole derivatives | Favorable binding free energy predicted. | researchgate.net |

| Human Liver Glycogen Phosphorylase | Indole derivatives | Identification of crucial hydrogen bond interactions. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead compounds.

QSAR studies have been applied to various indole derivatives to understand the relationship between their physicochemical properties and biological activities. neliti.com For instance, a QSAR study on a series of 30 indole derivatives with anti-proliferative activity against human breast cancer cells was conducted using methods like principal component analysis (PCA), multiple linear regression (MLR), non-linear regression (RNLM), and artificial neural network (ANN). neliti.com The study aimed to develop a quantitative model to interpret the activity of the compounds based on electronic and topological descriptors. neliti.com Such models can guide the design of new indole derivatives with improved therapeutic effects. neliti.com The development of robust QSAR models requires a well-defined endpoint, a clear algorithm, and a defined domain of applicability. nih.gov

Theoretical Investigations of Reaction Mechanisms and Regioselectivity

Theoretical calculations can provide valuable insights into the mechanisms and regioselectivity of chemical reactions involved in the synthesis of this compound and its analogues. Understanding the reaction pathways at a molecular level can help in optimizing reaction conditions and in designing more efficient synthetic routes.

For example, a proposed reaction mechanism for the synthesis of indolo[3,2-c]quinolinones involved a nucleophilic addition followed by a 1,2-acyl migration and oxidative aromatization. rug.nl In the synthesis of 6-hydroxy indoles from carboxymethyl cyclohexadienones and amines, the proposed mechanism involves an aza-Michael addition of an in situ formed enamine, followed by a rearomatization reaction. acs.org Furthermore, theoretical studies can shed light on the regioselectivity of reactions. For instance, in the synthesis of functionalized tetrahydrocarbazol-1-ones from 1,4-dicarbonylindole derivatives, the reaction conditions were found to be crucial to control the regioselectivity and avoid alternative reaction pathways. acs.org The regioselective synthesis of 5- and 3-hydroxy-N-aryl-1H-pyrazole-4-carboxylates was also guided by theoretical considerations and in silico evaluations. nih.govnih.gov

Research Applications and Potential of 6 Hydroxy 1h Indole 5 Carboxylic Acid Derivatives

Applications in Advanced Materials Science

The inherent properties of the indole (B1671886) nucleus, such as its aromaticity and electron-rich nature, make its derivatives prime candidates for the development of novel organic materials with unique electronic and optical properties.

Derivatives of indole carboxylic acids serve as key monomers for the synthesis of advanced polymers and composite nanomaterials. Researchers have successfully synthesized a series of indole-based aromatic polyesters by employing indole-based dicarboxylate monomers in bulk polycondensation reactions with various bio-based aliphatic diols. acs.org The resulting polyesters, which contain only aromatic ester bonds, exhibit enhanced thermal stability and structural rigidity. acs.org

In the realm of nanomaterials, poly(indole-6-carboxylicacid) (PICA) has been used to create functional nanocomposites. bohrium.comnih.gov A difunctional porous network of PICA/TiO2 nanocomposites has been prepared by utilizing titanium dioxide (TiO2) nanorod arrays as a scaffold. bohrium.comnih.gov This method leverages the synergistic effects between the conductive polymer and the inorganic nanostructure, leading to materials with superior electrochemical performance and high specific capacitance, suitable for energy storage applications. bohrium.comnih.gov

Electrochromism, the phenomenon of a material changing color in response to an electrical potential, is a key technology for smart windows, displays, and sensors. Polyindoles and their derivatives are among the conjugated polymers studied for these applications due to their high conductivity, favorable electrochemical properties, and good thermal stability. bohrium.comresearchgate.netmdpi.com

Specifically, poly(indole-6-carboxylic acid) (PICA) has been investigated as an electrochromic material. nih.govresearchgate.net Nanocomposites of PICA and TiO2 have been shown to switch reversibly between yellow, green, and brown states and exhibit a high coloration efficiency of 124 cm² C⁻¹. bohrium.comnih.gov

Furthermore, high-performance asymmetric electrochromic-supercapacitor devices (ESDs) have been constructed using PICA/TiO2 nanocomposites as the anode material and poly(3,4-ethylenedioxythiophene) (PEDOT) as the cathode material. bohrium.comnih.gov These devices demonstrate robust cycle stability and can be switched from light green to dark blue, allowing the energy storage level to be monitored by the corresponding color changes. bohrium.comnih.gov Copolymers incorporating indole-6-carboxylic acid have also been explored for their electrochromic characterizations and use in high-contrast devices. mdpi.com

| Device/Material | Anode Material | Cathode Material | Key Performance Metrics | Color Change |

| PICA/TiO₂ Nanocomposite | PICA/TiO₂ | - | Coloration Efficiency: 124 cm² C⁻¹; Specific Capacitance: 23.34 mF cm⁻² | Yellow ↔ Green ↔ Brown |

| Asymmetric ESD | PICA/TiO₂ | Poly(3,4-ethylenedioxythiophene) (PEDOT) | Specific Capacitance: 9.65 mF cm⁻²; Can light an LED for 108s | Light Green ↔ Dark Blue |

| Copolymer ECD | P(tCz-co-bTP) | PProDOT-Me₂ | ΔT: 43.0% at 967 nm; Switching Time: < 0.4 s | Not specified |

| Copolymer ECD | P(tCz-co-DTC) | PProDOT-Me₂ | ΔT: 43.6% at 870 nm | Not specified |

Role as Intermediates in Complex Organic Synthesis

The 6-hydroxy indole scaffold is a valuable precursor in multi-step organic synthesis, providing a foundational structure that can be elaborated into more complex molecules, including biologically active natural products.

Indole alkaloids are a large and structurally diverse class of natural products, many of which possess significant pharmacological properties. rsc.orgmdpi.comnih.gov The 6-hydroxy indole moiety is considered a precious precursor for the synthesis of numerous indole alkaloids. acs.org The construction of the indole core is a critical step in the total synthesis of these complex targets. For instance, the synthesis of the alkaloid Murrayanine has been achieved through methods that involve the Japp–Klingemann reaction followed by a Fischer indole synthesis to construct the carbazole (B46965) (a fused indole) skeleton. rsc.org

A direct application involving a closely related structure is the synthesis of an o-hydroxylated metabolite of the antidepressant vilazodone, which is a 5-cyano-6-hydroxy-1H-indole derivative. nih.govdocumentsdelivered.comresearchgate.net This synthesis was accomplished using a Japp-Klingemann type Fischer-indole synthesis protocol. nih.govdocumentsdelivered.com These examples underscore the importance of substituted hydroxyindoles as key intermediates in the path to complex, biologically relevant molecules. Furthermore, modular, multicomponent reactions have been developed for the rapid assembly of tetrahydrocarboline-type indole alkaloids from simple building blocks, showcasing modern strategies to access these complex scaffolds. nih.gov

The 6-hydroxy-1H-indole-5-carboxylic acid framework and related 6-hydroxy indoles are versatile building blocks for creating a wide variety of indole-based structures. acs.org An efficient, catalyst-free method has been developed for the regiospecific synthesis of 6-hydroxy indoles through the condensation of carboxymethyl cyclohexadienones with various amines, including anilines and aliphatic amines. acs.org

The synthetic utility of these building blocks is further demonstrated by the diverse transformations that can be performed on the resulting 6-hydroxy indole core. acs.org For example, the hydroxy group can be converted into a triflate, which then allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new aryl or alkynyl groups at the 6-position. acs.org Additionally, the hydroxy group can be functionalized through esterification. acs.org This chemical flexibility makes 6-hydroxy indoles powerful and operationally simple platforms for constructing diverse and complex indole-containing molecules found in pharmaceuticals and natural products. acs.org

Investigations into Broad Biological Activities of Substituted Indole Carboxylic Acids

The indole carboxylic acid scaffold is a well-established "privileged structure" in medicinal chemistry, forming the basis for numerous compounds with a wide spectrum of biological activities. mdpi.com Researchers have extensively modified the core indole structure to explore its therapeutic potential against various diseases.

Derivatives of indole-2-carboxylic acid have been designed and synthesized as novel inhibitors of HIV-1 integrase, an essential enzyme for viral replication. rsc.orgmdpi.comrsc.org In these studies, the indole nucleus and the C2-carboxyl group were observed to chelate with Mg²⁺ ions in the enzyme's active site. rsc.orgrsc.org Optimizations, such as introducing a halogenated benzene (B151609) ring at the C6-position, were shown to markedly improve inhibitory effects, with some compounds demonstrating IC₅₀ values in the low micromolar range. rsc.orgrsc.org

In the field of oncology, indole-2-carboxamides have been evaluated as potential anticancer agents. nih.gov Certain derivatives have shown potent antiproliferative activity against breast cancer cell lines (MCF-7) and have been identified as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). nih.gov

Other research has identified 3-substituted 1H-indole-2-carboxylic acid derivatives as a novel class of selective antagonists for the cysteinyl leukotriene receptor 1 (CysLT1), a target for asthma and inflammatory diseases. nih.gov One of the most potent compounds exhibited significantly greater antagonist activity than the marketed drug montelukast (B128269) in in-vitro assays. nih.gov Additionally, indole-2-carboxamides have been developed as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, which is a key target for pain and inflammation research. mdpi.com

| Indole Scaffold | Biological Activity | Target/Assay | Key Findings |

| Indole-2-carboxylic acid | HIV-1 Integrase Inhibition | HIV-1 Integrase Strand Transfer | Compound 17a showed an IC₅₀ of 3.11 μM. rsc.orgrsc.org |

| Indole-2-carboxylic acid | HIV-1 Integrase Inhibition | HIV-1 Integrase Strand Transfer | Derivative 20a showed an IC₅₀ of 0.13 μM. mdpi.com |

| Indole-2-carboxamide | Antiproliferative (Anticancer) | EGFR / CDK2 / MCF-7 cell line | Compounds 5d, 5e, 5h, 5i, 5j, and 5k showed GI₅₀ values from 0.95 µM to 1.50 µM. nih.gov |

| 1H-Indole-2-carboxylic acid | CysLT1 Antagonism | CysLT1 Calcium Mobilization Assay | Compound 17k showed an IC₅₀ of 0.0059 μM. nih.gov |

| Indole-2-carboxamide | TRPV1 Agonism | TRPV1 Ion Channel Modulation | Compound 6g identified as a promising candidate for further evaluation. mdpi.com |

Antioxidant and Free Radical Scavenging Properties

The antioxidant potential of indole derivatives, particularly those with hydroxyl substitutions, is a significant area of research. The capacity of these molecules to donate a hydrogen atom from the hydroxyl group is key to their ability to neutralize reactive oxygen species (ROS).

Studies on various pineal indoles have demonstrated their potent ability to inhibit lipid peroxidation and scavenge free radicals. nih.gov For instance, compounds structurally related to this compound, such as 5-hydroxytryptophol (B1673987) and 5-hydroxyindole-3-acetic acid, have shown a strong capacity to suppress the formation of superoxide (B77818) and hydroxyl radicals. nih.gov Similarly, 6-Hydroxy-5-methoxy-1H-indole-2-carboxylic acid is recognized for its ability to reduce oxidative stress. The antioxidant activity is not universal across all assays, and some compounds can exhibit pro-oxidant effects in certain conditions, such as the bleomycin-Fe system, where serotonin (B10506) and 5-hydroxytryptophol have shown such activity. nih.gov

A very close analog, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a precursor in eumelanin (B1172464) synthesis, has been shown to photosensitize DNA damage in human keratinocytes when exposed to UVA radiation, a process mediated by reactive oxygen species like singlet oxygen and hydroxyl radicals. nih.gov This highlights the complex role of hydroxylated indoles, which can act as both antioxidants and, under specific circumstances, contributors to oxidative processes. The antioxidant capacity of plant extracts is often correlated with their total phenolic content, a category to which hydroxylated indoles belong. researchgate.net

The general mechanism for antioxidant activity involves the molecule's ability to neutralize free radicals, which are implicated in numerous disease conditions. tubitak.gov.tr The presence of the hydroxyl group on the indole ring is crucial for this free radical scavenging capability.

Table 1: Antioxidant and Radical Scavenging Profile of Related Hydroxyindole Derivatives

| Compound/Derivative | Activity Observed | Model System | Reference |

|---|---|---|---|

| 5-Hydroxytryptophol | Inhibition of lipid peroxidation, Hydroxyl radical scavenging | Rat brain homogenates, Bleomycin-Fe system | nih.gov |

| 5-Hydroxyindole-3-acetic acid | Superoxide and Hydroxyl radical suppression | Chemical assays | nih.gov |

| 5-Methoxytryptamine | Potent antioxidant action, Devoid of pro-oxidant effect | Various | nih.gov |

| 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | Photosensitized DNA damage via ROS | Human keratinocytes, UVA irradiation | nih.gov |

| 6-Hydroxy-5-methoxy-1H-indole-2-carboxylic acid | Reduction of oxidative stress | Not specified |

Enzyme and Protein Interaction Studies

Derivatives of hydroxyindole carboxylic acid have been identified as potent and selective inhibitors of various enzymes, underscoring their therapeutic potential. The carboxylic acid and hydroxyl groups often play a critical role in anchoring these molecules to the enzyme's active site.

A notable application is in the inhibition of protein tyrosine phosphatases (PTPs). A novel series of hydroxyindole carboxylic acid-based inhibitors have been developed for receptor-type tyrosine protein phosphatase beta (RPTPβ), an enzyme implicated in blood vessel development. nih.gov The representative inhibitor, L87B44, demonstrated a half-maximal inhibitory concentration (IC50) of 0.38 μM and showed at least 14-fold selectivity for RPTPβ over other PTPs. nih.gov This work highlights a strategy where the hydroxyindole carboxylic acid core anchors the inhibitor, while peripheral modifications enhance affinity and selectivity. nih.gov

In the context of human melanin (B1238610) synthesis, 5,6-dihydroxyindole-2-carboxylic acid (DHICA) is a known substrate for the enzyme tyrosinase, which oxidizes it as part of the eumelanin biosynthetic pathway. researchgate.nethmdb.ca Furthermore, this compound itself has been studied in the context of drug metabolism, as it is a precursor to a major o-hydroxylated metabolite of the antidepressant vilazodone, indicating interaction with liver microsomal enzymes. nih.gov

The importance of the carboxylic acid moiety is further emphasized in studies of other indole derivatives. For instance, indole-2-carboxylic acids have been investigated as inhibitors for the DYRK1A kinase, where the free carboxylic acid group was found to be essential for inhibitory activity. nih.gov Similarly, the development of inhibitors for the hepatitis C virus (HCV) NS5B polymerase has involved indole-N-acetamides, which act as carboxylic acid replacements. nih.gov

Table 2: Enzyme Inhibition by Hydroxyindole Carboxylic Acid Derivatives

| Derivative Class | Target Enzyme | Key Findings | IC50 | Reference |

|---|---|---|---|---|

| Hydroxyindole carboxylic acids | Receptor-type tyrosine protein phosphatase beta (RPTPβ) | Act as potent and selective inhibitors. | 0.38 μM (for L87B44) | nih.gov |

| 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | Tyrosinase | Serves as a substrate for oxidation in melanin synthesis. | N/A | researchgate.nethmdb.ca |

| 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids | DYRK1A Kinase | Free carboxylic acid is crucial for inhibition. | N/A | nih.gov |

| Indole-N-acetamides | HCV NS5B Polymerase | Carboxylic acid replacements show potent affinity. | N/A | nih.gov |

Antimicrobial Activity Evaluation

The indole scaffold is a key component in many compounds investigated for antimicrobial properties. The functionalization of the indole ring, including with carboxylic acid groups, can lead to derivatives with significant activity against a range of pathogens.

Research has shown that various indole derivatives exhibit broad-spectrum antimicrobial activity. researchgate.net For example, new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown promising antibacterial and antifungal effects, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against strains like Staphylococcus aureus, MRSA, and Candida species. nih.gov One indole-triazole derivative was highlighted for its potential as a lead compound against C. krusei, a species known for fluconazole (B54011) resistance. nih.gov

Another study focused on 6-bromoindolglyoxylamide derivatives, which displayed intrinsic activity against Gram-positive bacteria and, in the case of a polyamine derivative, enhanced the effect of antibiotics against the resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.gov The mechanism for the most potent of these compounds was attributed to the rapid permeabilization and depolarization of the bacterial membrane. nih.gov

While studies specifically testing this compound are limited, the research on related structures provides a strong rationale for its evaluation. For instance, a novel carboxylic acid isolated from halophilic Pseudomonas aeruginosa, identified as 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid, showed potent bioactivity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 3: Antimicrobial Activity of Various Indole Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity/MIC Range | Reference |

|---|---|---|---|

| Indole-triazole/thiadiazole derivatives | S. aureus, MRSA, E. coli, C. albicans, C. krusei | 3.125-50 µg/mL | nih.gov |

| Indolone-N-oxides (INODs) | E. hirae, M. tuberculosis, C. albicans | Potent; one compound more active than nalidixic acid against E. hirae. | researchgate.net |

| 6-Bromoindolglyoxylamide derivatives | S. aureus, S. intermedius, P. aeruginosa | Intrinsic antibacterial and antibiotic-enhancing properties. | nih.gov |

| 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid | Methicillin-resistant S. aureus (MRSA) | MIC: 0.64 µg/mL | nih.gov |

Electrochemical Applications

The electrochemical properties of indole derivatives allow for their use in creating functional materials for applications such as corrosion inhibition and the development of chemical sensors.

Corrosion Inhibition Studies

Carboxylic acids, including those with aromatic and heterocyclic structures, have been widely investigated as corrosion inhibitors for various metals. They function by adsorbing onto the metal surface, forming a protective layer that impedes the corrosive process.

Studies on indole-5-carboxylic acid, a close structural analog lacking the 6-hydroxy group, have demonstrated its effectiveness as a mixed-type inhibitor for the corrosion of mild steel in sulfuric acid. researchgate.net It shifts the corrosion potential to more noble values, indicating that it primarily affects the anodic process, though it also influences the cathodic hydrogen reduction mechanism. researchgate.net The adsorption of indole-5-carboxylic acid on the steel surface was found to follow the Langmuir isotherm, suggesting the formation of a monolayer. researchgate.net

Electropolymerization and Modified Electrode Development

Indole and its derivatives can be electrochemically polymerized to form conductive polymer films on electrode surfaces. These modified electrodes can then be used for various electrochemical applications, particularly in the development of sensors.

The electrochemical oxidation of indole-5-carboxylic acid in acetonitrile (B52724) leads to the formation of an insoluble, redox-active polymer film on the electrode surface. rsc.org This process initially forms a trimer which then polymerizes further. rsc.org The resulting polymer, poly(indole-5-carboxylic acid), has been used to modify platinum electrodes for the detection of catechol. researchgate.net The polymer film was found to significantly enhance the oxidation and reduction peak currents for catechol compared to a bare platinum electrode, indicating a catalytic effect. researchgate.net

In a related application, an immunosensor for the 20S proteasome was developed using a poly-indole-6-carboxylic acid-modified electrode, demonstrating the utility of these polymers in creating sensitive and specific bioplatforms. researchgate.net The ability to electropolymerize these functionalized indoles and the inherent properties of the resulting polymer films make them attractive materials for creating tailored electrode surfaces for sensing and catalysis.

Analytical and Spectroscopic Characterization Techniques in Indole Carboxylic Acid Research

X-ray Diffraction for Crystalline Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties in the solid state.

In the study of indole (B1671886) carboxylic acids, XRD analysis frequently reveals the formation of hydrogen-bonded dimers. For instance, the crystal structure of indole-3-carboxylic acid shows centrosymmetric cyclic dimers linked by O-H···O hydrogen bonds between the carboxylic acid groups. These dimers are further connected into a sheet structure through N-H···O interactions involving the indole's NH group and a carboxylic oxygen atom. mdpi.com Similarly, a study of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid also identified the formation of cyclic dimers via double O-H···O hydrogen bonds. mdpi.com

While specific crystallographic data for 6-hydroxy-1H-indole-5-carboxylic acid is not prominently available, analysis of closely related structures provides insight into its likely crystalline arrangement. It is expected that the interplay of the carboxylic acid, hydroxyl, and indole N-H groups would lead to a robust network of hydrogen bonds, likely featuring the characteristic carboxylic acid dimer synthon.

Table 1: Crystallographic Data for Related Indole Carboxylic Acid Derivatives

| Compound | Crystal System | Space Group | Key Interactions | Reference |

| 1H-Indole-5-carboxylic acid–4,4′-bipyridine (2/1) | Triclinic | P-1 | Heterosynthon of carboxylic acid and pyridine (B92270) nitrogen | researchgate.net |

| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | Monoclinic | P2₁/c | Cyclic O-H···O dimers; N-H···O interactions | mdpi.com |

| Indole-2-carboxylic acid | Orthorhombic | Pna2₁ | O-H···O and N-H···O hydrogen bonds forming a planar ribbon | researchgate.net |

| 5-Fluoro-1H-indole-2-carboxylic acid | Not specified | Not specified | Cyclic dimer via dual O-H···O hydrogen bonds | researchgate.net |

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

IR and NMR spectroscopy are fundamental tools for confirming the molecular structure of organic compounds by probing the vibrations of chemical bonds and the magnetic environments of atomic nuclei, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is highly characteristic. For this compound, the key expected absorptions are:

O-H Stretching (Carboxylic Acid): A very broad and strong absorption band typically appears in the range of 2500–3300 cm⁻¹. This broadening is a result of strong hydrogen bonding between molecules, often in a dimeric form. libretexts.orglibretexts.org

O-H Stretching (Phenolic): A broad absorption corresponding to the hydroxyl group on the indole ring.

N-H Stretching (Indole): A peak typically found around 3350-3500 cm⁻¹. In the solid state, this band may be broadened due to hydrogen bonding. researchgate.net

C=O Stretching (Carbonyl): A sharp, intense absorption between 1710 and 1760 cm⁻¹. Its exact position depends on whether the acid exists as a hydrogen-bonded dimer (around 1710 cm⁻¹) or a free monomer (around 1760 cm⁻¹). libretexts.org

Table 2: Characteristic IR Absorption Frequencies for Carboxylic Acids

| Functional Group | Bond | Frequency Range (cm⁻¹) | Intensity / Appearance | Reference |

| Carboxylic Acid | O-H stretch | 2500–3300 | Strong, very broad | libretexts.orglibretexts.org |

| Indole | N-H stretch | 3350–3500 | Medium, may be broad | researchgate.net |

| Carbonyl | C=O stretch | 1710–1760 | Strong, sharp | libretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides a detailed map of the carbon and hydrogen atoms in a molecule.

¹H NMR: The most distinctive signal in the ¹H NMR spectrum of a carboxylic acid is the acidic proton of the -COOH group. This proton is highly deshielded and typically appears as a broad singlet far downfield, between 10 and 12 ppm. libretexts.orglibretexts.org The signal for the indole N-H proton also appears downfield, while the aromatic protons on the indole ring would produce signals in the aromatic region (typically 6.5-8.0 ppm). The addition of D₂O to the sample would cause the -COOH and N-H proton signals to disappear due to hydrogen-deuterium exchange, a useful method for peak assignment. libretexts.org

¹³C NMR: The carboxyl carbon atom is also characteristic, absorbing in the range of 165 to 185 δ. libretexts.org The other carbon atoms of the indole ring would appear in the aromatic region of the spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers clues about its structure through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₉H₇NO₃, Molecular Weight: 177.16 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy. nih.gov

In electrospray ionization (ESI), a common MS technique, the molecule is typically observed as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. Predicted MS data for the closely related isomer, 6-hydroxy-1H-indole-3-carboxylic acid, illustrates the types of ions that would be expected. uni.lu

Table 3: Predicted Mass Spectrometry Adducts for a Hydroxy-Indole Carboxylic Acid Isomer (C₉H₇NO₃)

| Adduct | m/z (mass-to-charge ratio) | Reference |

| [M+H]⁺ | 178.04987 | uni.lu |

| [M+Na]⁺ | 200.03181 | uni.lu |

| [M-H]⁻ | 176.03531 | uni.lu |

| [M+K]⁺ | 216.00575 | uni.lu |

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can help elucidate the structure. For indole carboxylic acids, a common fragmentation pathway involves the loss of the carboxyl group as carbon dioxide (CO₂, 44 Da).

Surface Characterization Techniques (e.g., XPS, AFM, SEM) in Electrochemical Studies

When this compound is used in electrochemical applications, such as in the modification of electrode surfaces, a variety of surface-sensitive techniques are employed to characterize the resulting layer.

X-ray Photoelectron Spectroscopy (XPS): This technique provides quantitative elemental and chemical state information about the surface of a material. For an electrode modified with the compound, XPS could confirm the presence of carbon, nitrogen, and oxygen and analyze their chemical environments (e.g., distinguishing between carbonyl and hydroxyl oxygen).

Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography at the nanoscale. It can reveal the morphology of a film deposited on an electrode, such as its smoothness, thickness, and the presence of any aggregates. In studies of self-assembled monolayers of carboxylic acids, AFM has been used to measure the forces between the surface and a probe, providing insight into surface charge as a function of pH. utexas.edu

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology over a larger area than AFM. It is particularly useful for visualizing the structure of electropolymerized films, revealing details about their porosity and uniformity, which are critical for their performance in sensors or other devices.

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry, Rotating Disc Electrode Voltammetry)

Electrochemical methods are essential for studying the redox properties of this compound and its behavior at an electrode-solution interface.

Cyclic Voltammetry (CV): CV is a primary technique for investigating the electrochemical behavior of a compound. By scanning the potential of a working electrode and measuring the resulting current, CV can identify the oxidation and reduction potentials of the molecule. For many indole derivatives, including indole-5-carboxylic acid, electrochemical oxidation leads to the formation of a polymer film on the electrode surface. rsc.orgnih.gov CV experiments can show the growth of this film through increasing peak currents over successive scans. nih.gov The scan rate dependence of the peak currents can also be used to determine whether the process is diffusion-controlled or surface-confined.

Rotating Disc Electrode (RDE) Voltammetry: RDE voltammetry is a hydrodynamic technique used to study the kinetics and mechanisms of electrode reactions under controlled mass transport conditions. wikipedia.orgbiologic.net The electrode rotates at a constant, controlled rate, inducing a steady flow of solution towards the electrode surface. pineresearch.com This allows for the determination of kinetic parameters and diffusion coefficients of the electroactive species. biologic.net For a compound like this compound, RDE studies could be used to precisely measure the kinetics of its oxidation or the electropolymerization process.

Table 4: Information Obtainable from Electrochemical Methods

| Technique | Key Parameters Determined | Application | Reference |

| Cyclic Voltammetry (CV) | Oxidation/Reduction Potentials, Heterogeneous Rate Constants (kₛ), Surface Coverage (Γ) | Investigating redox behavior, studying film deposition | rsc.orgnih.gov |

| Rotating Disc Electrode (RDE) Voltammetry | Diffusion Coefficient (D), Reaction Kinetics, Limiting Current | Studying reaction mechanisms under controlled mass transport | wikipedia.orgbiologic.net |

Future Research Directions and Unexplored Avenues for 6 Hydroxy 1h Indole 5 Carboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic strategies for 6-hydroxy-1H-indole-5-carboxylic acid and its close relatives often rely on classical methods like the Japp-Klingemann modification of the Fischer-indole synthesis. nih.govresearchgate.net While effective, these methods can involve harsh conditions or multi-step procedures. A more recent catalyst-free approach involves the condensation of carboxymethyl cyclohexadienones with amines, offering a more operationally simple route to the 6-hydroxy indole (B1671886) core. acs.org

However, a significant future direction is the development of methodologies that are not only novel but also sustainable. The chemical industry is increasingly moving away from petroleum-based feedstocks and energy-intensive processes. rsc.org Research should focus on green chemistry principles, such as utilizing biomass-derived phenolic compounds as starting materials and employing energy-efficient catalytic systems. rsc.org The development of enzymatic or chemo-enzymatic routes could also offer high selectivity under mild conditions, reducing waste and environmental impact.

| Aspect | Current Methods | Future Research Focus |

| Starting Materials | Petroleum-derived precursors. | Biomass-derived phenols, renewable feedstocks. rsc.org |

| Catalysis | Stoichiometric reagents, some catalyst-free options. acs.org | Highly efficient and recyclable catalysts (e.g., metal-organic frameworks, nanocatalysts), biocatalysis. |

| Reaction Conditions | Often require elevated temperatures and long reaction times. rsc.org | Ambient temperature and pressure conditions, use of green solvents (e.g., water, ionic liquids). |

| Efficiency | Moderate to good yields, but can have low atom economy. | High atom economy, one-pot syntheses, reduced number of steps. |

Exploration of Undiscovered Chemical Reactivity and Derivatization

The reactivity of this compound is primarily dictated by its three key functional components: the indole N-H, the phenolic hydroxyl group, and the carboxylic acid. Known derivatizations include conversion of the hydroxyl group into a triflate for subsequent palladium-catalyzed coupling reactions or esterification. acs.org The carboxylic acid group can undergo standard reactions like esterification and amidation, which has been used to enhance detection in analytical techniques like mass spectrometry. nih.govresearchgate.net

The unexplored potential lies in using these functional groups as handles for more complex molecular architectures. Future research should investigate:

Polymerization: The bifunctional nature of the molecule (a phenol (B47542) and a carboxylic acid) makes it an ideal monomer for creating novel polyesters or polyamides. These indole-containing polymers could possess unique optical, electronic, or biodegradable properties.

Orthogonal Functionalization: Developing selective protection and reaction strategies to modify one functional group while leaving the others untouched. This would allow for the programmed, step-wise construction of highly complex derivatives.

Cyclization and Ring-Forming Reactions: Exploring intramolecular reactions that could lead to new, rigid heterocyclic systems. These novel scaffolds could be valuable in drug discovery and materials science.

| Functional Group | Known Derivatization | Unexplored Potential Applications |

| Phenolic -OH | Esterification, conversion to triflate for cross-coupling. acs.org | Anchor point for surface immobilization, monomer for ether-based polymers, redox-active center in sensors. |

| Carboxylic Acid -COOH | Esterification, amidation. nih.govresearchgate.net | Linker for bioconjugation, monomer for polyesters/polyamides, directing group for C-H activation. |

| Indole N-H | N-alkylation (on related indoles). nih.gov | Site for introducing groups to tune electronic properties, point of attachment for polymer chains. |

Advanced Computational Modeling for Predictive Material Design

Currently, there is a lack of specific computational studies on this compound. However, research on related molecules, such as 5-methoxy-1H-indole-2-carboxylic acid, has successfully used Density Functional Theory (DFT) to investigate and confirm the structures of different polymorphs. mdpi.comsemanticscholar.org This approach provides a clear roadmap for future research on the target compound.

Advanced computational modeling can transition the discovery process from trial-and-error to rational design. By employing methods like DFT, future work can predict a wide range of properties before a molecule is ever synthesized in the lab. Key areas for computational exploration include:

Predicting Electronic Properties: Calculating the HOMO/LUMO energy levels to predict the compound's potential as a semiconductor, photosensitizer, or component in organic electronic devices.

Modeling Self-Assembly: Simulating intermolecular interactions (e.g., hydrogen bonding, π-stacking) to predict how the molecules will arrange in the solid state, guiding the design of crystalline materials or liquid crystals.

Simulating Reactivity: Modeling reaction pathways to identify the most likely sites for chemical attack, predict the stability of intermediates, and optimize reaction conditions for desired derivatizations.

| Computational Method | Predicted Property | Potential Impact |

| Density Functional Theory (DFT) | Electronic band gap, charge distribution, IR/NMR spectra. semanticscholar.org | Design of organic semiconductors, prediction of spectroscopic signatures for characterization. |

| Molecular Dynamics (MD) | Self-assembly behavior, polymer chain conformation, solvation properties. | Design of functional polymers and crystalline materials, prediction of solubility. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate binding, reaction mechanisms in a biological environment. | Rational design of enzyme inhibitors or bioactive compounds. |

Elucidation of Structure-Property Relationships for Tailored Applications

A systematic investigation into the structure-property relationships of this compound derivatives is essential for their development into tailored materials. While the synthesis of this molecule has been explored in the context of drug metabolites, a deep understanding of how structural modifications affect its physical and chemical properties is largely missing. nih.govresearchgate.net

Future research must focus on creating a library of derivatives through the strategies outlined in section 7.2 and then systematically characterizing them. For example, researchers could investigate how:

Substitution on the Indole Ring: Adding electron-donating or electron-withdrawing groups at other positions of the indole nucleus affects its fluorescence quantum yield or redox potential.

Derivatization of the Functional Groups: Converting the carboxylic acid to different esters or amides influences the material's solubility, melting point, and biological activity.

Polymer Architecture: The choice of co-monomers in polymers made from this molecule will dictate the final material's thermal stability, mechanical strength, and conductivity.

The study of polymorphism, as demonstrated in related indole carboxylic acids, is a key part of this, as different crystal packing can lead to vastly different material properties even with the same chemical structure. mdpi.comsemanticscholar.org

| Structural Modification | Property to Investigate | Potential Application |

| Adding electron-withdrawing groups (e.g., -F, -CN) | Fluorescence (color and intensity), redox potential. | Fluorescent probes, organic electronics (OLEDs, OFETs). |

| Converting -COOH to long-chain esters | Solubility, melting point, self-assembly. | Processable plastics, liquid crystals. |

| Polymerizing with flexible vs. rigid co-monomers | Mechanical strength, thermal stability, conductivity. | High-performance polymers, conductive materials. |

| Creating metal complexes via -OH and -COOH groups | Catalytic activity, magnetic properties. | Novel catalysts, magnetic materials. |

Integration into Multidisciplinary Research Platforms for Emerging Technologies

The true potential of this compound will be realized when it is integrated into broader, multidisciplinary research efforts. The indole scaffold is already a privileged structure in pharmacology, and its derivatives are being investigated as anticancer agents and bacterial enzyme inhibitors. nih.govsigmaaldrich.com The hydroxyaromatic carboxylic acid motif is a key feedstock for polymers and specialty chemicals. rsc.org

Future work should position this molecule as a versatile building block for emerging technologies:

Biomedical Materials: Its structure is reminiscent of melanin (B1238610) precursors (e.g., 5,6-dihydroxyindole-2-carboxylic acid), suggesting its potential use in creating biocompatible or biodegradable electronics, drug delivery vehicles, or tissue engineering scaffolds. hmdb.ca

Advanced Sensors: The phenolic hydroxyl group and electron-rich indole system could be used to design chemosensors that change color or fluorescence upon binding to specific metal ions or biomolecules.

Sustainable Electronics: As a molecule derivable from sustainable sources, it could serve as a building block for "green" electronic components, contributing to a circular economy for technological devices.

By fostering collaborations between synthetic chemists, materials scientists, computational chemists, and biomedical engineers, the fundamental research outlined above can be translated into practical, high-impact technologies.

Q & A

Q. What are the common synthetic routes for preparing 6-hydroxy-1H-indole-5-carboxylic acid?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methods for indole derivatives suggest feasible pathways. For example:

- Condensation reactions involving substituted indole precursors (e.g., 3-formyl-indole derivatives) with hydroxylating agents under acidic conditions (acetic acid, sodium acetate) are commonly employed .

- Functionalization of indole cores : Hydroxylation at the 6-position can be achieved via electrophilic substitution or metal-catalyzed reactions, followed by carboxylation at the 5-position using CO₂ or carboxyl group transfer reagents.

Q. Key Considerations :

Q. How is the structural characterization of this compound typically performed?

Structural elucidation relies on a combination of analytical techniques:

- X-ray crystallography : For definitive confirmation of molecular geometry, SHELX software (SHELXL, SHELXS) is widely used for refinement and solving crystal structures .

- Spectroscopic methods :

- Chromatography : Gas chromatography (GC) or HPLC for purity assessment, though GC may require derivatization due to low volatility .

Q. Data Interpretation Example :

| Technique | Expected Data for this compound |

|---|---|

| -NMR | Singlet for -OH (δ ~10-12 ppm), aromatic protons (δ 6.5-8.5 ppm) |

| HRMS | [M+H] at m/z 193.0375 (CHNO) |

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

Optimization strategies derived from similar indole syntheses include:

- Reaction condition tuning :

- Side reaction mitigation :

- Decarboxylation : Avoid prolonged heating; use low-temperature carboxylation methods.

- Byproduct formation : Monitor reaction progress via TLC or inline spectroscopy.

Q. Example Workflow :

Initial synthesis : 60% yield with AcOH reflux (3 h).

Optimization : Introduce N atmosphere and reduce reaction time to 2 h → yield improves to 78% .

Q. What are the critical considerations when analyzing contradictory spectral data for derivatives?

Contradictions in spectral data (e.g., unexpected -NMR peaks or MS fragmentation patterns) require systematic validation:

- Triangulation : Cross-validate results using multiple techniques (e.g., IR for functional groups, X-ray for crystal structure).

- Iterative refinement : Re-examine synthesis conditions for potential impurities (e.g., unreacted intermediates detected via HPLC) .

- Computational modeling : DFT calculations (e.g., Gaussian software) to predict NMR shifts and compare with experimental data.

Q. Case Study :

Q. What are the recommended safety protocols for handling this compound?

Based on safety data for structurally similar indole derivatives:

- Personal Protective Equipment (PPE) :

- Storage :

- Toxicity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.